N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxyphenyl group attached to a hydrazino-oxoacetamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 4-ethoxyaniline with hydrazine hydrate and ethyl oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction of 4-ethoxyaniline with ethyl oxalyl chloride: This step forms an intermediate compound, which is then reacted with hydrazine hydrate.
Formation of the final product: The intermediate is treated with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of dearylated products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may modify the hydrazino group.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Ceric ammonium nitrate is commonly used for oxidative reactions.
Reducing agents: Sodium borohydride is a typical reducing agent.
Reaction conditions: Reactions are often carried out under reflux conditions or at controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include dearylated derivatives, reduced hydrazino compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting specific enzymes: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Interacting with cellular receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating gene expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide can be compared with similar compounds such as phenacetin and other hydrazino-oxoacetamide derivatives
List of Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.
Hydrazino-oxoacetamide derivatives: Various derivatives with modifications at the hydrazino or oxoacetamide moieties, leading to different chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydrazinyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-8-5-3-7(4-6-8)12-9(14)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBUKTFKWMPRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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